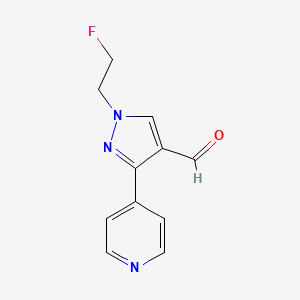

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-fluoroethyl)-3-pyridin-4-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O/c12-3-6-15-7-10(8-16)11(14-15)9-1-4-13-5-2-9/h1-2,4-5,7-8H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWPFEOTWWMSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C=C2C=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis

Hydrazone Formation: The synthesis often begins with the preparation of hydrazone intermediates derived from appropriate ketones or aldehydes. For example, ketones bearing pyridin-4-yl substituents can be reacted with hydrazines to form hydrazones, which are key intermediates for pyrazole ring construction.

Alkylation: Introduction of the 2-fluoroethyl substituent at the N-1 position of the pyrazole ring can be achieved via alkylation of the pyrazole nitrogen using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions. This step requires careful control of reaction conditions to avoid polyalkylation or side reactions.

Cyclization and Formylation

Cyclization: The hydrazone intermediates undergo cyclization to form the pyrazole ring. This can be facilitated by acidic or basic catalysis, depending on the substituents and reaction conditions.

Vilsmeier-Haack Formylation: The key step to introduce the aldehyde group at the 4-position of the pyrazole ring involves treatment of the pyrazole intermediate with POCl3 and DMF. This reaction proceeds via formation of an iminium salt electrophile from DMF and POCl3, which then selectively formylates the pyrazole ring at the 4-position.

Purification

- The crude product is typically purified by recrystallization from suitable solvents such as ethyl acetate or alcohol-water mixtures to obtain the pure this compound.

Detailed Reaction Conditions and Parameters

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Hydrazone formation | Pyridin-4-yl methyl ketone + hydrazine derivatives in ethanol, reflux 2-4 h | Monitored by Thin Layer Chromatography (TLC) |

| N-1 Alkylation | Pyrazole + 2-fluoroethyl bromide, base (e.g., K2CO3), DMF or acetonitrile, 50-80°C, 6-12 h | Controlled stoichiometry to prevent over-alkylation |

| Cyclization | Acidic or basic catalysis, solvent dependent (e.g., ethanol or DMF), 60-100°C, 2-4 h | Ensures ring closure to pyrazole |

| Formylation | POCl3 (1.1 eq) + DMF (solvent and reagent), 0-80°C, 2-6 h | Vilsmeier-Haack reaction; temperature control critical |

| Work-up and Purification | Neutralization with sodium bicarbonate, extraction, recrystallization from ethyl acetate or alcohol-water | Purity >95% achievable with proper recrystallization |

Representative Synthetic Scheme

Formation of hydrazone intermediate:

Pyridin-4-yl methyl ketone + hydrazine → hydrazoneCyclization to pyrazole:

Hydrazone intermediate → cyclized pyrazole derivativeN-1 alkylation:

Pyrazole + 2-fluoroethyl halide → 1-(2-fluoroethyl) substituted pyrazoleFormylation (Vilsmeier-Haack):

1-(2-fluoroethyl)-3-(pyridin-4-yl)pyrazole + POCl3/DMF → this compound

Research Findings and Optimization Notes

The use of POCl3/DMF for formylation is well-established and provides good regioselectivity for the 4-position of pyrazoles bearing various substituents.

Alkylation with 2-fluoroethyl halides requires careful control of base and solvent to avoid side reactions and to achieve high selectivity for N-1 substitution.

Recrystallization solvent choice significantly affects purity; mixtures of alcohol and water (e.g., ethanol-water 50:50) are effective for purification.

The presence of the pyridin-4-yl substituent can influence the electronic environment of the pyrazole ring, potentially affecting reaction rates and yields; thus, reaction times and temperatures may need optimization.

Alternative catalysts such as sodium iodide or potassium iodide can be employed in cyclization steps to improve yields and reduce isomer formation, as seen in related pyrazole syntheses.

Comparative Table of Preparation Methods for Pyrazole-4-carbaldehydes

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Vilsmeier-Haack formylation on pyrazole | POCl3, DMF | High regioselectivity, good yields | Requires careful temperature control |

| Cyclization of hydrazones + formylation | Hydrazones, POCl3/DMF | Versatile for various substituents | Multi-step, moderate complexity |

| Direct alkylation of pyrazole + formylation | 2-fluoroethyl halide, POCl3/DMF | Allows introduction of fluoroalkyl group | Possible side reactions, requires optimization |

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Biological Studies: It can be used in the development of probes for studying biological processes, such as enzyme activity or receptor binding.

Industrial Applications: The compound may be used in the development of agrochemicals or materials science for creating novel polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridinyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Pyrazole-4-carbaldehyde Derivatives

Key Observations:

Halogenation Effects : Fluorine or chlorine substituents (e.g., 4-fluorophenyl, 2-fluoroethyl) improve antimicrobial potency, likely due to increased electronegativity and membrane penetration .

Heteroaromatic Rings : Pyridinyl (as in the target compound) vs. thiophenyl/furanyl substituents (e.g., compounds 5a, 5b) influence target specificity. For instance, pyridinyl groups may enhance binding to bacterial DNA gyrase, while thiophenyl groups favor broad-spectrum activity .

Alkyl vs. Aromatic Chains : The 2-fluoroethyl group in the target compound may offer metabolic stability over bulkier benzyl groups (e.g., 4-isopropylbenzyl in ), though this requires experimental validation.

Pharmacological Gaps and Opportunities

- Antioxidant Activity : Derivatives like 3-(4-hydroxyphenyl)-1-(4-nitrobenzoyl)-1H-pyrazole-4-carbaldehyde show moderate antioxidant activity (IC₅₀: 25–30 µM in DPPH assays) , but fluorinated analogs like the target compound remain unexplored.

- Anti-Inflammatory Potential: Triazole-thione derivatives of pyrazole-4-carbaldehydes (e.g., compound 159) exhibit anti-inflammatory activity, suggesting a pathway for modifying the target compound .

Biological Activity

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a pyrazole ring and a pyridine moiety, suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

The compound can be characterized by its molecular formula and a molecular weight of approximately 223.22 g/mol. Its unique structure allows for diverse interactions within biological systems, which is crucial for its activity as a potential therapeutic agent.

Biological Activity

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, have shown promising antimicrobial properties. Studies have demonstrated that related compounds exhibit significant activity against various bacterial strains, suggesting that this compound may also possess similar effects.

2. Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects, particularly as COX-2 inhibitors. Preliminary studies suggest that the compound may inhibit inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

3. Antitumor Activity

The structural features of this compound indicate potential antitumor activity. Compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. For instance:

- Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate conversion.

- Receptor Modulation: It could also modulate receptor activity by binding to specific sites on receptors involved in inflammatory and cancer pathways.

Case Studies and Research Findings

A review of literature highlights several studies focused on the synthesis and biological evaluation of pyrazole derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.